An In-depth Technical Guide to O-Prop-2-ynyl-hydroxylamine: Properties, Reactivity, and Applications
An In-depth Technical Guide to O-Prop-2-ynyl-hydroxylamine: Properties, Reactivity, and Applications
Abstract
O-Prop-2-ynyl-hydroxylamine, also known as propargyloxyamine, is a bifunctional reagent of significant interest in chemical biology, drug discovery, and materials science. Its structure uniquely combines a hydroxylamine group and a terminal alkyne, enabling two distinct and highly efficient orthogonal ligation chemistries. This guide provides an in-depth analysis of its core chemical properties, reactivity, and key applications. We will explore the mechanistic basis for its utility in oxime formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provide detailed experimental protocols, and discuss its role in the synthesis of complex molecular architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction: The Power of Bifunctionality
In the landscape of modern chemical synthesis and bioconjugation, efficiency and specificity are paramount. O-Prop-2-ynyl-hydroxylamine has emerged as a powerful building block precisely because it addresses these needs. It possesses two key functional groups:
-
An O-alkoxyamine (-ONH₂): This moiety reacts selectively with aldehydes and ketones to form stable oxime ethers. This reaction is rapid, proceeds under mild, often physiological conditions, and is considered a "click" reaction due to its high efficiency and specificity.[1]
-
A terminal alkyne (-C≡CH): This group is the workhorse of the most famous click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the covalent linkage to azide-modified molecules with exceptional fidelity.[2]
This dual reactivity allows for a modular and sequential approach to molecular assembly. One functional handle can be used to attach the molecule to a substrate or biomolecule, leaving the other available for a subsequent, non-interfering conjugation step. This orthogonality is the cornerstone of its utility in creating complex, multifunctional systems for therapeutic and diagnostic purposes.[3][4]
Physicochemical Properties
O-Prop-2-ynyl-hydroxylamine is typically supplied and handled as its hydrochloride salt (C₃H₅NO·HCl) to improve stability and shelf-life.[5][6] The free base is a flammable liquid, while the salt is a solid.[7] Key properties are summarized below.
| Property | Value (Free Base) | Value (HCl Salt) | Source(s) |
| Molecular Formula | C₃H₅NO | C₃H₅NO·HCl | [5][7] |
| Molecular Weight | 71.08 g/mol | 107.54 g/mol | [5][7] |
| Appearance | Liquid | White to light brown powder/solid | [7][8] |
| Melting Point | N/A | 148 - 150 °C | [6] |
| Solubility | Sparingly soluble in ether, benzene | Soluble in water, methanol, DMSO (slightly) | [6][9][10] |
| pKa | Not readily available | Not readily available | |
| CAS Number | 4616-54-0 | 21663-79-6 | [5][7] |
Core Reactivity and Mechanistic Insights
The utility of O-Prop-2-ynyl-hydroxylamine stems from its two orthogonal reactive handles. Understanding the causality behind their reaction mechanisms is key to designing successful experiments.
The Hydroxylamine Moiety: Oxime Ligation
The reaction between the hydroxylamine group and an aldehyde or ketone is a nucleophilic addition-elimination reaction that results in a stable C=N double bond of an oxime ether.
Mechanism: The reaction proceeds in two main stages:
-
Nucleophilic Attack: The nitrogen atom of the hydroxylamine, acting as a potent nucleophile (enhanced by the alpha effect from the adjacent oxygen), attacks the electrophilic carbonyl carbon.[11]
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable oxime.
This reaction is pH-dependent. Mildly acidic conditions (pH 4-6) are often optimal, as protonation of the carbonyl oxygen increases its electrophilicity, while ensuring a sufficient population of the hydroxylamine remains in its unprotonated, nucleophilic form.
Caption: Mechanism of Oxime Ligation.
The Alkyne Moiety: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal propargyl group is the key component for the CuAAC reaction, a cornerstone of click chemistry. This reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole ring by joining the alkyne with an azide-functionalized molecule.
Mechanism: The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[12][13]
-
Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne and facilitates the deprotonation to form a copper acetylide intermediate.
-
Cycloaddition: The copper acetylide then reacts with the azide in a stepwise manner. The copper acts as a template, activating the azide and guiding the cycloaddition to exclusively form the 1,4-regioisomer.
-
Protonolysis & Catalyst Regeneration: The resulting metallacycle undergoes protonolysis to release the triazole product and regenerate the Cu(I) catalyst for the next cycle.
The use of a ligand, such as THPTA, is often recommended in bioconjugation protocols to stabilize the Cu(I) oxidation state and increase reaction efficiency.[12]
Caption: Catalytic Cycle of CuAAC Reaction.
Key Applications in Research and Drug Development
The orthogonal reactivity of O-Prop-2-ynyl-hydroxylamine makes it an invaluable tool for constructing complex biomolecules and drug delivery systems.[3][14]
-
Bioconjugation: It can be used to label biomolecules at specific sites. For example, aldehydes can be introduced into proteins or onto cell surfaces via enzymatic or chemical methods. O-Prop-2-ynyl-hydroxylamine can then be used to attach a "clickable" alkyne handle at these sites for subsequent functionalization with azide-containing probes, fluorophores, or affinity tags.
-
PROTACs and Drug Discovery: In the synthesis of PROTACs, which are heterobifunctional molecules that induce protein degradation, this linker is ideal. The hydroxylamine can react with a ketone or aldehyde on one part of the molecule (e.g., the E3 ligase binder), while the alkyne can be "clicked" to an azide-modified warhead that binds the target protein.[15]
-
Surface Functionalization: It enables the immobilization of molecules onto surfaces. A surface can be functionalized with aldehyde groups, followed by reaction with O-Prop-2-ynyl-hydroxylamine. The resulting alkyne-coated surface is then ready for the attachment of any azide-modified molecule via CuAAC, creating functional materials for biosensors or arrays.[1]
Experimental Protocols
The following protocols are generalized procedures. Researchers must optimize conditions based on their specific substrates and experimental goals.
Protocol 1: General Procedure for Oxime Ligation
This protocol describes the conjugation of O-Prop-2-ynyl-hydroxylamine to an aldehyde-containing biomolecule (e.g., a protein).
Rationale: The reaction is performed in a mildly acidic buffer to facilitate catalysis without fully protonating the hydroxylamine. An excess of the hydroxylamine reagent is used to drive the reaction to completion.
Materials:
-
Aldehyde-modified biomolecule
-
O-Prop-2-ynyl-hydroxylamine hydrochloride[5]
-
Aniline (optional catalyst)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Dissolve the aldehyde-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of O-Prop-2-ynyl-hydroxylamine hydrochloride (e.g., 100 mM in water).
-
Add the O-Prop-2-ynyl-hydroxylamine stock solution to the biomolecule solution to achieve a final concentration of 2-10 mM (a 20-100 fold molar excess over the biomolecule).
-
Optional: For sluggish reactions, aniline can be added to a final concentration of 1-2 mM to act as a catalyst.
-
Incubate the reaction at room temperature or 37°C for 2-12 hours, with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., mass spectrometry to observe the mass shift).
-
Once complete, remove the excess reagent and byproducts by dialysis or size-exclusion chromatography using an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterize the final alkyne-functionalized conjugate.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent probe) onto the alkyne-functionalized biomolecule from Protocol 1.
Rationale: The protocol uses a pre-mixed catalyst solution to ensure the copper remains in the active Cu(I) state. Sodium ascorbate is the reducing agent, and a ligand like THPTA is used to protect the catalyst and enhance the reaction rate.[12]
Caption: Experimental Workflow for a CuAAC Bioconjugation.
Materials:
-
Alkyne-functionalized biomolecule (from Protocol 1)
-
Azide-containing molecule (e.g., Azide-Fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (must be prepared fresh)
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
In a reaction tube, combine the alkyne-functionalized biomolecule (e.g., to a final concentration of 50 µM) and the azide-containing molecule (e.g., 2-5 fold molar excess) in the reaction buffer.
-
In a separate tube, prepare the catalyst premix: combine the CuSO₄ solution (e.g., to a final concentration of 1 mM) and the ligand solution (e.g., to a final concentration of 5 mM). Mix briefly.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Initiate the reaction by adding the catalyst premix to the biomolecule/azide mixture, followed immediately by the freshly prepared sodium ascorbate (e.g., to a final concentration of 10 mM).
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
Quench the reaction by adding EDTA to a final concentration of 20 mM to chelate the copper.
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted small molecules and the copper catalyst.
-
Characterize the final product to confirm successful conjugation.
Handling, Storage, and Safety
-
Storage: O-Prop-2-ynyl-hydroxylamine hydrochloride should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon) and refrigerated (2-8°C).[6] It is sensitive to moisture.
-
Safety: The hydrochloride salt is an irritant to the skin, eyes, and respiratory system.[8][16] The free base is a flammable liquid and is harmful if swallowed.[7] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information.[17][18][19]
Conclusion
O-Prop-2-ynyl-hydroxylamine is a premier example of a small molecule with a large impact. Its bifunctional nature, enabling two of the most robust and orthogonal "click" reactions, provides a simple yet powerful platform for the modular construction of complex molecules. For researchers, scientists, and drug development professionals, it represents a key tool for advancing bioconjugation, creating novel therapeutic modalities like PROTACs and ADCs, and developing innovative functional materials. Its continued application is certain to drive further innovation across the chemical and biological sciences.
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